Product packaging for 5-Chloro-2-methylquinoxaline(Cat. No.:CAS No. 76982-24-6)

5-Chloro-2-methylquinoxaline

Cat. No.: B3330990
CAS No.: 76982-24-6
M. Wt: 178.62 g/mol
InChI Key: NHXVYUAOSUAMLX-UHFFFAOYSA-N
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Description

Structural Significance and Core Quinoxaline (B1680401) Scaffold

The foundational structure of 5-Chloro-2-methylquinoxaline is the quinoxaline core, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. wikipedia.org This fusion of two aromatic rings, also known as a benzopyrazine, results in an electron-deficient aromatic system that is a bioisoster of molecules like quinoline (B57606) and naphthalene. ipp.ptijpsjournal.com The defining features of this compound are the specific substituents attached to this core: a chlorine atom at the 5th position and a methyl group at the 2nd position.

Historical Context of Quinoxaline Derivative Research

Research into quinoxaline derivatives has a long history, with the first derivative being synthesized in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com A significant area of historical research has been on quinoxaline 1,4-dioxides (QdNOs), which have been recognized as potent antibacterial agents since the 1940s. researchgate.net These compounds were even used at subtherapeutic levels in animal feed to promote growth. researchgate.net Over the years, the study of quinoxalines expanded dramatically as their wide range of biological activities became apparent. ipp.pt Synthetic quinoxalines are integral components of various antibiotics like echinomycin, levomycin, and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. ipp.pt

Current Research Trajectories for Halogenated Quinoxalines

The presence of a halogen atom, such as the chlorine in this compound, is a key focus in contemporary research. Halogenated quinoxalines are actively being investigated for a multitude of applications in medicinal chemistry.

Current research trajectories include:

Antimicrobial Agents: The quinoxaline nucleus is associated with a broad spectrum of antimicrobial activity. Studies have shown that the introduction of halogen substituents is important for this activity. For instance, ether-linked derivatives of 2-Chloro-3-methylquinoxaline (B189447) have demonstrated superior antimicrobial activity compared to their non-chlorinated counterparts. A series of 8-chloro- nih.govbenthamdirect.comtriazolo[4,3-a] quinoxaline derivatives were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ipp.pt

Anticancer Research: Quinoxalines are a crucial base for anticancer drugs. mdpi.com The substitution patterns on the quinoxaline ring are critical for their cytotoxic effects. ekb.egacs.org Recent studies in 2024 on different halogenated quinoxaline-triazole hybrids have explored their efficacy against colorectal cancer cells, showing that the nature of the substituent plays a key role in their anticancer potential. acs.orgnih.gov

Antiviral Potential: Quinoxaline derivatives are being developed as antiviral drugs. nih.gov The antiviral activity is highly dependent on specific substitution patterns on the quinoxaline scaffold. ipp.pt The emergence of drug-resistant viruses necessitates the development of new agents, and halogenated quinoxalines are among the promising candidates being explored. nih.gov

Synthetic Intermediates: Halogenated quinoxalines like this compound serve as important intermediates in the synthesis of other complex molecules. The chlorine atom at the 5th position can be substituted with other functional groups, such as amines, to create a diverse library of new compounds. Beyond pharmaceuticals, these derivatives are also explored for creating dyes and other natural products.

Chemical Properties and Comparative Data

The properties of this compound can be understood in the context of its parent and related structures.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 76982-24-6
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Physical State Solid

| Solubility | Soluble in organic solvents | |

Table 2: Comparative Data of Related Quinoxaline Compounds

Compound Name Key Structural Difference Notable Property/Reaction Source
2-Chloroquinoxaline Chlorine at C-2, no methyl group. Higher electrophilicity at C-2 enables nucleophilic substitution.
5-Methylquinoxaline (B1213170) No chlorine atom. Methyl group enhances electron density, favoring electrophilic substitutions. ontosight.ai

| 2-Chloro-3-methylquinoxaline | Chlorine at C-2, methyl at C-3. | Methyl group at C-3 sterically hinders reactions at C-2. | |

Detailed Research Findings

Research on this compound highlights its reactivity and utility as a building block in organic synthesis. The compound undergoes several key chemical reactions:

Oxidation: It can be oxidized using agents like hydrogen peroxide to form quinoxaline N-oxides.

Reduction: The use of reducing agents can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom at the 5th position is a site for nucleophilic substitution, allowing for its replacement with various functional groups like amines or alkyl groups.

As a precursor, this compound is valuable for creating diverse derivatives. For example, it can be used in asymmetric hydrogenation processes to produce enantioselective products, which are important in pharmaceutical applications. The broader family of quinoxaline derivatives, for which this compound is a starting material, exhibits a wide range of biological activities, including antimicrobial and antifungal properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3330990 5-Chloro-2-methylquinoxaline CAS No. 76982-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVYUAOSUAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309267
Record name 5-Chloro-2-methylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76982-24-6
Record name 5-Chloro-2-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76982-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Strategies

Direct Synthesis and Annulation Reactions of the Quinoxaline (B1680401) Ring

The formation of the quinoxaline ring system is the most direct approach to synthesizing 5-Chloro-2-methylquinoxaline. This typically involves the creation of the pyrazine (B50134) ring onto a pre-functionalized benzene (B151609) ring.

Condensation of 1,2-Phenylenediamines with Dicarbonyl Precursors

The classical and most widely employed method for quinoxaline synthesis is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org For the specific synthesis of this compound, the required starting materials are 4-chloro-1,2-phenylenediamine and methylglyoxal (an unsymmetrical α-ketoaldehyde).

The reaction proceeds via a two-step condensation-cyclization-dehydration sequence. Initially, one amino group of the diamine nucleophilically attacks one of the carbonyl groups of methylglyoxal, forming a hemiaminal intermediate which then dehydrates to an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, followed by another dehydration step to form the aromatic quinoxaline ring.

A significant challenge in this synthesis is regioselectivity . Because 4-chloro-1,2-phenylenediamine is an unsymmetrical diamine, the initial nucleophilic attack can occur from either of the two non-equivalent amino groups.

Attack by the amino group adjacent (ortho) to the chlorine atom on the aldehydic carbonyl of methylglyoxal, followed by cyclization, leads to the formation of 8-chloro-2-methylquinoxaline .

Attack by the amino group para to the chlorine atom on the aldehydic carbonyl, followed by cyclization, yields the desired This compound .

The electronic properties of the substituent on the phenylenediamine ring influence the nucleophilicity of the amino groups and thus the isomer ratio. Electron-withdrawing groups like chlorine decrease the nucleophilicity of the adjacent amino group, which can influence the reaction pathway. psu.edu Controlling the reaction conditions (e.g., pH, catalyst, solvent) is crucial to selectively favor the formation of the desired 5-chloro isomer. beilstein-journals.org Studies have shown that with unsymmetrical diamines, achieving high regioselectivity can be challenging, often resulting in regioisomeric mixtures. uit.no

Alternative Cyclization Pathways for this compound Formation

Beyond the classic dicarbonyl condensation, several other cyclization strategies can be adapted for the synthesis of this compound.

One notable method is the oxidative cyclization of α-haloketones or α-hydroxyketones with the appropriate diamine. nih.gov For instance, reacting 4-chloro-1,2-phenylenediamine with an α-hydroxyketone like 1-hydroxy-2-propanone in the presence of an oxidizing agent can yield this compound. This method avoids the direct use of often unstable α-dicarbonyl compounds. nih.gov Iodine-catalyzed oxidative cyclization in a solvent like DMSO is one such effective protocol. nih.gov

Another powerful strategy involves the reductive cyclization of nitro-anilines . This approach begins with a precursor like N-(4-chloro-2-nitrophenyl)acetamide. The nitro group is first reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation. The newly formed diamine intermediate can then undergo intramolecular cyclization to form a quinoxalinone ring system. beilstein-journals.org A specific example involves the synthesis of 6-chloro-7-fluoro quinoxaline derivatives starting from 3-chloro-4-fluoro benzamine, where nitration is followed by reduction of the nitro group to form the 1,2-diamine, which is then cyclized. mdpi.com This highlights a common strategy where the desired substitution pattern is built into the starting materials before the final ring closure.

Functionalization and Derivatization Approaches for this compound

An alternative to direct synthesis involves the modification of a pre-existing quinoxaline core. However, the regioselectivity of these reactions presents a significant synthetic challenge.

Regioselective Chlorination Strategies

Introducing a chlorine atom at the C-5 position of 2-methylquinoxaline (B147225) via direct electrophilic aromatic substitution is a conceptually straightforward but practically difficult approach. The quinoxaline ring system is generally deactivated towards electrophilic substitution. When reactions do occur, they often lack regioselectivity, leading to a mixture of chlorinated isomers.

The more common and predictable method for introducing a chlorine atom is to incorporate it into one of the precursors before the ring-forming cyclization, as described in section 2.1.1. For example, the synthesis of 2-chloro-3-methylquinoxaline (B189447) is typically achieved by treating 3-methyl-2-hydroxyquinoxaline with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This demonstrates that chlorination is often directed at the pyrazine ring or incorporated via the starting aniline (B41778) derivative, rather than by direct, selective substitution on the benzene portion of an existing quinoxaline.

Methylation Reactions within the Quinoxaline System

Similar to chlorination, the direct methylation of 5-chloroquinoxaline to introduce a methyl group at the C-2 position is not a standard synthetic route. The C-2 position is part of the electron-deficient pyrazine ring, making it more susceptible to nucleophilic attack than electrophilic methylation.

The universally adopted strategy for introducing the 2-methyl group is through the use of a dicarbonyl precursor that already contains the methyl functionality. As detailed previously, the condensation of a diamine with methylglyoxal or the cyclization with precursors derived from ethyl pyruvate or pyruvic acid directly and efficiently installs the methyl group at the desired position on the pyrazine ring. nih.govsdiarticle4.com For example, bisubstituted 2-methylquinoxaline derivatives are readily prepared by reacting the corresponding phenylenediamine with methylglyoxal. nih.gov This precursor-based approach circumvents the challenges of regioselectivity and reactivity associated with direct methylation of the quinoxaline core.

Advanced Catalytic Systems in Quinoxaline Synthesis

The traditional condensation of diamines and dicarbonyls often required harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Modern synthetic chemistry has seen the development of numerous advanced catalytic systems that promote quinoxaline formation under milder, more efficient, and environmentally benign conditions. These catalysts are applicable to the synthesis of a wide range of quinoxaline derivatives, including this compound.

Catalysts can be broadly categorized as:

Heterogeneous Catalysts: These solid-supported catalysts are easily separated from the reaction mixture and can often be recycled. Examples include heteropolyoxometalates supported on alumina (B75360) nih.gov, Fe/Al-MCM-41 scispace.com, and nanostructured Cu₂O. bohrium.com These systems offer high yields under mild conditions and are considered green alternatives.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. A wide variety have been employed, including simple organic molecules like phenol (B47542) sapub.org, metal salts such as CuSO₄·5H₂O, and cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). sapub.org Pyridine has also been shown to be an effective catalyst for the reaction of diamines with α-haloketones. acgpubs.org

Metal-Free and Catalyst-Free Systems: In the pursuit of greener chemistry, methods that avoid metal catalysts or any catalyst at all have been developed. Reactions using ammonium bifluoride (NH₄HF₂) nih.gov or simply conducting the reaction in green solvents like ethanol (B145695) or water under reflux have proven effective. nih.gov

The table below summarizes a selection of modern catalytic systems used for the synthesis of quinoxalines, which are applicable to the preparation of this compound from the appropriate precursors.

Catalyst SystemPrecursorsSolventTemperatureTimeYield (%)Reference
Alumina-Supported Heteropolyoxometalateso-phenylenediamine (B120857), BenzilTolueneRoom Temp.2 h92 nih.gov
Phenol (20 mol%)o-phenylenediamine, BenzilEtOH/H₂ORoom Temp.10 min98 sapub.org
Nanostructured Cu₂Oo-phenylenediamine, 1,2-diketoneEthanol60 °C4 h98 bohrium.com
Pyridine1,2-diaminobenzene, Phenacyl bromideTHFRoom Temp.2 h98 acgpubs.org
Ammonium Bifluoride (NH₄HF₂)o-phenylenediamine, 1,2-dicarbonylaq. EthanolRoom Temp.15-40 min90-98 nih.gov
Iodine (I₂)o-phenylenediamine, α-hydroxyketoneDMSORoom Temp.12 h78-99 nih.gov
Catalyst-Freeo-phenylenediamine, Phenacyl bromideWater80 °C2-3 h82-94 nih.gov
Fe/Al-MCM-411,2-diamine, 1,2-dicarbonylEthanolReflux15-30 min90-98 scispace.com

Transition Metal-Catalyzed Routes (e.g., Iridium-NHC Catalysis)

Transition metal catalysis offers powerful and efficient methods for the synthesis of quinoxaline derivatives. Iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have proven to be effective catalysts for the synthesis of 2-methylquinoxalines. mdpi.com These reactions often proceed through a "borrowing hydrogen" or "hydrogen transfer" mechanism, which is recognized for its atom economy and environmentally friendly nature. mdpi.com

In a typical approach, an iridium-NHC complex catalyzes the reaction between a substituted 1,2-phenylenediamine and a suitable three-carbon source, such as glycerol (B35011) or 1,2-propanediol. mdpi.com The iridium catalyst facilitates the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the diamine. Subsequent intramolecular cyclization and aromatization lead to the formation of the quinoxaline ring. The "borrowed" hydrogen is then returned to complete the catalytic cycle. mdpi.com For instance, the reaction of 1,2-phenylenediamine with glycerol using an iridium catalyst bearing an NHC ligand has been shown to produce 2-methylquinoxaline. mdpi.com The use of an iridium complex with two chloro ligands and N-isopropyl groups on the NHC ligand has been identified as an optimal catalyst for this transformation. mdpi.com

A cooperative iridium complex has also been utilized for the synthesis of quinoxalines from a range of diamines and diols in water, highlighting a green chemistry approach. rsc.orgresearchgate.net This system operates efficiently in air and a metal-ligand cooperative mechanism has been proposed based on kinetic and DFT studies. rsc.org

Catalyst System Reactants Key Features Reference
Iridium-NHC Complex1,2-phenylenediamine, Glycerol/1,2-propanediolBorrowing hydrogen mechanism, High atom economy mdpi.com
Cooperative Iridium ComplexDiamines, DiolsSynthesis in water, Operates in air rsc.orgresearchgate.net

Organocatalytic and Green Chemistry-Inspired Protocols

In line with the increasing demand for sustainable chemical processes, organocatalytic and green chemistry-inspired methods for quinoxaline synthesis have gained significant traction. ijirt.org These protocols often utilize non-toxic, inexpensive, and recyclable reagents and solvents. ripublication.com

One such approach involves the use of L-arabinose as a novel, eco-friendly catalyst for the synthesis of quinoxaline derivatives. tandfonline.com This method highlights the potential of carbohydrates as sustainable catalysts. Other green catalysts that have been employed include citric acid and reusable sulfonated rice husk ash. tandfonline.com

Microwave and ultrasound-assisted syntheses have also emerged as energy-efficient techniques that can accelerate reaction times and improve yields. ijirt.org Furthermore, the use of green solvents like water and polyethylene (B3416737) glycol (PEG-400) minimizes the environmental impact of the synthetic process. ripublication.comthieme-connect.com For example, a simple and efficient method for preparing quinoxaline derivatives has been developed using PEG-400 as a recyclable and non-toxic reaction medium. ripublication.com In some cases, the synthesis of quinoxalines can be achieved in methanol (B129727) at room temperature in as little as one minute, demonstrating a highly efficient and green protocol. thieme-connect.com

Green Approach Catalyst/Medium Key Advantages Reference
OrganocatalysisL-arabinose, Citric AcidEco-friendly, Sustainable tandfonline.com
Alternative SolventsWater, PEG-400Non-toxic, Recyclable ripublication.com
Energy-Efficient MethodsMicrowave, UltrasoundReduced reaction times, High yields ijirt.org
Catalyst-Free SynthesisMethanolRapid reaction, Simplicity thieme-connect.com

Strategic Role as a Synthetic Intermediate and Building Block

The presence of a reactive chlorine atom and a methyl group makes this compound a valuable and versatile building block in organic synthesis. It serves as a precursor for a wide range of quinoxaline derivatives and can be integrated into more complex molecular frameworks.

Precursor in the Synthesis of Quinoxaline Derivatives

This compound is a key starting material for the synthesis of a variety of substituted quinoxalines. The chlorine atom at the 5-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. For instance, 2-chloro-3-methylquinoxaline has been used as a nucleus to synthesize new quinoxaline derivatives by replacing the C2 chlorine with an ether linkage. nih.govresearchgate.net This ether linkage can be further functionalized, for example, by attaching a benzene ring with an aldehyde or amino group, which can then be used to form Schiff bases. nih.gov

Similarly, the chloro group can be substituted by refluxing with compounds like m-aminobenzoic acid to form new intermediates. mdpi.com These intermediates can then be activated, for example, by converting a carboxylic acid group to an acid chloride, and reacted with other amines to create more complex quinoxaline derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce phenylethynyl groups by reacting chloroquinoxalines with phenylacetylene. researchgate.net

The methyl group can also be a site for further chemical modification. For example, it can be involved in condensation reactions or can be functionalized through various synthetic transformations. acs.org

Integration into Polycyclic and Complex Molecular Architectures

The quinoxaline ring system itself is a fundamental component of many polycyclic and complex molecules. Starting from this compound, chemists can construct fused heterocyclic systems with potential applications in medicinal chemistry and materials science. mtieat.orgsapub.org

For example, intramolecular cyclization reactions can lead to the formation of tetracyclic quinazolinones. nih.gov The quinoxaline moiety can also be incorporated into larger structures through cross-coupling reactions, leading to the synthesis of compounds like spiro-indenoquinoxaline pyrrolothiazoles. mtieat.org The versatility of this compound as a building block allows for its integration into diverse molecular scaffolds, including those with potential as ASK1 inhibitors for therapeutic applications. nih.gov

Chemical Reactivity and Mechanistic Investigations

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Nucleus

The quinoxaline ring system is generally electron-deficient and thus, resistant to electrophilic substitution reactions. Such reactions, like nitration, typically require harsh or forcing conditions. ijpsr.com When they do occur, the substitution pattern is influenced by the existing substituents.

For 5-Chloro-2-methylquinoxaline, the benzene (B151609) half of the nucleus is the site for electrophilic attack. The directing effects of the substituents must be considered:

Chloro Group (at C5): An electron-withdrawing group that deactivates the ring but is an ortho, para-director.

Methyl Group (at C2): An electron-donating group that activates the ring, but its influence is primarily on the pyrazine (B50134) ring.

Quinoxaline Nitrogens: Strongly deactivating for the entire ring system, especially the pyrazine part.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reagent/Reaction Predicted Product(s) Rationale
HNO₃/H₂SO₄ (Nitration) 6-Nitro-5-chloro-2-methylquinoxaline and/or 7-Nitro-5-chloro-2-methylquinoxaline The chloro group directs the incoming nitro group to the ortho (C6) and para (C7) positions.
Br₂/FeBr₃ (Bromination) 6-Bromo-5-chloro-2-methylquinoxaline and/or 7-Bromo-5-chloro-2-methylquinoxaline Halogenation is directed to the positions activated by the chloro substituent.
SO₃/H₂SO₄ (Sulfonation) This compound-7-sulfonic acid Sulfonation often favors the sterically less hindered para position.

Nucleophilic Substitution Reactions of Halogen and other Leaving Groups

The chlorine atom at the C5 position of this compound is part of the benzene ring and is generally unreactive towards nucleophilic aromatic substitution unless activated. However, the chloro group on the pyrazine ring of quinoxaline derivatives is highly susceptible to nucleophilic substitution. Studies on analogous compounds, such as 2-chloro-3-methylquinoxaline (B189447), provide significant insight into this reactivity. oup.commdpi.com

In these systems, the chlorine atom is readily displaced by a variety of nucleophiles. The reaction of 2-chloro-3-methylquinoxaline with aromatic amines in the presence of a base like potassium carbonate proceeds to form 2-arylamino-3-methylquinoxalines. oup.commdpi.com Similarly, it reacts with sulfur nucleophiles like mercaptoacetic acid. oup.com

Research on 6,7-dichloroquinoxaline (B20963) 1,4-dioxides has shown that nucleophilic substitution of the chlorine atom at the C6 position is regioselective. mdpi.com This regioselectivity is attributed to the increased positive charge at the C6 carbon atom due to conjugation with the N-oxide groups, which stabilizes the intermediate Meisenheimer complex. mdpi.com While this compound lacks the activating N-oxide groups, the principle highlights that electronic effects within the ring system are crucial for activating halogen substituents towards nucleophilic attack. The chlorine at C5 is not as activated as a halogen at C2 or C3 would be, and thus requires more forcing conditions for substitution compared to its isomers with halogens on the pyrazine ring.

Table 2: Examples of Nucleophilic Substitution on Chloroquinoxaline Analogs

Substrate Nucleophile Product Reference
2-Chloro-3-methylquinoxaline Aromatic amines 2-Arylamino-3-methylquinoxalines oup.com
2-Chloro-3-methylquinoxaline Mercaptoacetic acid 2-(Carboxymethylthio)-3-methylquinoxaline oup.com
6,7-Dichloro-3-methylquinoxaline 1,4-dioxide Piperazine 7-Chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide mdpi.com

Oxidation and Reduction Pathways of the Quinoxaline System

The quinoxaline ring can undergo oxidation at both the nitrogen atoms and the carbon skeleton. Oxidation with peroxy acids typically leads to the formation of N-oxides. However, studies have noted that substituents at the 5- and 8-positions can sterically or electronically hinder N-oxidation. researchgate.net Given the presence of the chloro group at the C5 position, this compound may exhibit some resistance to N-oxidation compared to the unsubstituted parent compound.

Oxidation of the quinoxaline ring itself, often requiring strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, can lead to the cleavage of the benzene or pyrazine ring, or the formation of dione (B5365651) derivatives. For instance, oxidation of a tetrahydroxybutyl-quinoxaline with CrO₃ can lead to an acetyl-methylquinoxaline. sapub.org

The pyrazine ring of the quinoxaline system is susceptible to reduction. A variety of reducing agents can be employed to yield either dihydro- or tetrahydroquinoxaline derivatives.

Catalytic Hydrogenation: Reduction using hydrogen gas with a platinum catalyst (H₂/Pt) or sodium in ethanol (B145695) (Na/C₂H₅OH) typically results in the complete reduction of the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxalines. ijpsr.comsapub.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) also lead to the formation of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.org Milder reagents such as sodium borohydride (B1222165) (NaBH₄) can, under controlled conditions (e.g., in acetic acid), also reduce the quinoxaline ring. sapub.org

The reduction process involves the sequential addition of hydride ions and protons to the C=N double bonds of the pyrazine ring. The initial reduction step forms a 1,2-dihydroquinoxaline, which can then be further reduced to the more stable 1,2,3,4-tetrahydroquinoxaline.

Table 3: Reduction Products of Quinoxaline Derivatives

Substrate Reducing Agent Product Reference
Quinoxaline Na / C₂H₅OH 1,2,3,4-Tetrahydroquinoxaline ijpsr.com
3-Methyl-quinoxalin-2-one LiAlH₄ 3-Methyl-1,2,3,4-tetrahydroquinoxaline acs.org
2-Acetyl-3-methylquinoxaline LiAlH₄ 1,2,3,4-Tetrahydro-2-acetyl-3-methylquinoxaline sapub.org
Quinoxaline Ring Sodium Borohydride Tetrahydroquinoxaline derivatives

Coordination Chemistry and Ligand Properties

Quinoxaline and its derivatives are effective ligands in coordination chemistry, typically binding to metal centers through the two nitrogen atoms of the pyrazine ring in a bidentate fashion. The electronic properties of substituents on the quinoxaline ring can modulate the electron-donating ability of the nitrogen atoms and thus the stability and properties of the resulting metal complexes.

The this compound ligand possesses two nitrogen donor atoms, making it a potential N,N'-bidentate chelating agent.

The chloro group at the C5 position is electron-withdrawing, which reduces the electron density on the quinoxaline ring system, including the nitrogen atoms. This effect would be expected to decrease the basicity of the nitrogen ligands and potentially weaken the metal-ligand bond compared to unsubstituted quinoxaline.

The methyl group at the C2 position is electron-donating, which slightly counteracts the effect of the chloro group. It also introduces some steric bulk near one of the coordinating nitrogen atoms (N1), which could influence the geometry of the resulting metal complex.

The formation of a metal complex with this compound involves the displacement of solvent molecules or other weaker ligands from the metal's coordination sphere by the nitrogen lone pairs of the quinoxaline ligand. The general mechanism is a ligand substitution reaction:

[M(L)ₓ]ⁿ⁺ + C₉H₇ClN₂ → [M(C₉H₇ClN₂)(L)ₓ₋₂]ⁿ⁺ + 2L

Where M is a metal ion, L is a labile ligand (like water or a halide), and C₉H₇ClN₂ represents this compound. The quinoxaline acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal center. Organometallic complexes with related quinoline (B57606) and quinoxaline ligands have been synthesized with metals such as Ruthenium and Rhodium. nih.gov For example, complexes like [Ru(η⁶-p-cymene)Cl(L)]⁺ where L is a bidentate N,N-donor ligand are well-documented.

Role as Ligands in Catalytic Systems

While direct and extensive research detailing the specific role of this compound as a primary ligand in catalytic systems is not widely documented in publicly available scientific literature, the broader family of quinoxaline derivatives is recognized for its ability to coordinate with various transition metals, forming complexes that can exhibit catalytic activity. isca.metandfonline.com The nitrogen atoms within the quinoxaline ring system possess lone pairs of electrons, enabling them to act as effective binding sites for metal centers. isca.me The electronic properties of the quinoxaline ligand, which can be tuned by substituents like the chloro and methyl groups in this compound, can influence the stability and reactivity of the resulting metal complex.

A notable example of a closely related compound, 2-methylquinoxaline (B147225), has been successfully employed as a ligand in a palladium(II)-catalyzed dual ligand-enabled non-directed C-H alkylation for the synthesis of β-(hetero)aryl ketones. chemrxiv.org In this system, 2-methylquinoxaline was used in conjunction with an N-acetyl phenylalanine ligand. chemrxiv.org This dual-ligand approach was found to be crucial for achieving complementary selectivity and facilitating the diversification of drug and natural product analogs through C-H alkylation. chemrxiv.org

Mechanistic studies, combining experimental and computational methods, for the aforementioned palladium-catalyzed reaction using 2-methylquinoxaline indicated that the C-H activation step is both the regio- and rate-determining step. chemrxiv.org Interestingly, the formation of a Pd-Ag heterobimetallic species was proposed to be vital during the product release phase of the catalytic cycle, although not directly involved in the 1,2-migratory insertion step. chemrxiv.org

The general principle of using quinoxaline derivatives as ligands extends to various other catalytic transformations. For instance, ruthenium complexes incorporating quinoxaline-type ligands have been investigated for their catalytic applications. arabjchem.org The diverse coordination chemistry of quinoxalines suggests that this compound could potentially form stable and catalytically active complexes with a range of transition metals, including but not limited to palladium, ruthenium, iridium, and copper. isca.mearabjchem.orgmdpi.com The presence of the chloro group, an electron-withdrawing substituent, and the methyl group, an electron-donating substituent, on the quinoxaline core of this compound would be expected to modulate the electronic environment of the metal center, thereby influencing the catalytic activity and selectivity of the complex. However, specific studies to confirm and detail these potential catalytic applications of this compound as a ligand are not yet prevalent in the literature.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 5-Chloro-2-methylquinoxaline is not publicly documented, analysis of analogous structures, like 2-Chloro-3-methylquinoxaline (B189447) and other substituted quinoxalines, provides a strong basis for understanding its expected molecular and supramolecular features. researchgate.netnih.gov

The quinoxaline (B1680401) ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is inherently planar. iucr.org For this compound, the fused aromatic system is expected to be nearly perfectly planar. The primary geometrical parameters, including bond lengths and angles, would be influenced by the electronic effects of the chloro and methyl substituents.

Based on related structures, the C-Cl bond length is anticipated to be in the typical range for aryl chlorides. The C-C and C-N bond lengths within the quinoxaline core will exhibit values characteristic of their aromatic nature, indicating delocalized π-electron density. The methyl group's C-C bond will be a standard single bond length. The planarity of the quinoxaline moiety in a related compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, shows an r.m.s. deviation of the fitted atoms of only 0.033 Å, confirming the flatness of the core structure. nih.gov

Table 1: Expected Geometrical Parameters for this compound (based on analogous compounds)

ParameterExpected Value
C-Cl Bond Length (Å)~1.74
C-C (aromatic) Bond Length (Å)1.36 - 1.42
C-N (aromatic) Bond Length (Å)1.30 - 1.38
C-CH₃ Bond Length (Å)~1.51
Dihedral Angle between fused rings (°)< 3

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For quinoxaline derivatives, these interactions typically include π-π stacking, hydrogen bonding, and van der Waals forces. pku.edu.cnresearchgate.net In the case of this compound, the planar quinoxaline rings are expected to facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in a slipped (offset) fashion. nih.gov

Weak C-H···N and C-H···Cl hydrogen bonds are also anticipated to play a significant role in stabilizing the crystal packing. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors. nih.gov The chlorine atom can also participate as a weak hydrogen bond acceptor. These interactions collectively guide the assembly of molecules into a stable three-dimensional architecture. researchgate.net Hirshfeld surface analysis of similar structures confirms that H···H, H···O/O···H, and H···Cl/Cl···H interactions are the most significant contributors to the crystal packing. nih.gov

Crystallographic disorder occurs when molecules or parts of molecules adopt multiple orientations within the crystal lattice. This is a known phenomenon in quinoxaline derivatives. iucr.org For instance, in the structure of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione, disorder was observed in the benzene ring and in the rotational position of the methyl groups. iucr.orgnih.gov Given the relatively simple and rigid structure of this compound, significant whole-molecule disorder is less likely, but rotational disorder of the methyl group could potentially occur. Such phenomena can be modeled and refined during the crystallographic analysis to accurately represent the electron density. iucr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. While specific spectra for this compound are not published, data from the closely related isomer, 6-Chloro-2,3-dimethylquinoxaline, allows for a reliable prediction of the expected chemical shifts. rsc.org

The ¹H NMR spectrum is expected to show a singlet for the methyl group protons and distinct signals for the protons on the pyrazine and benzene rings. The ¹³C NMR spectrum will show separate resonances for each unique carbon atom, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. psu.edu The analysis of coupling constants and chemical shifts confirms the connectivity and substitution pattern of the molecule. psu.eduscielo.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (based on analogous compounds)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.7~23.0
C2-~154.0
C3~8.7~145.0
C5-~134.0
C6~7.6 (dd)~129.0
C7~7.6 (t)~130.0
C8~7.9 (dd)~128.0
C4a (bridgehead)-~141.0
C8a (bridgehead)-~140.0

Note: Predicted values are based on data for 2-methylquinoxaline (B147225) and 6-chloro-2,3-dimethylquinoxaline. rsc.orgmdpi.com Actual values may vary. dd = doublet of doublets, t = triplet.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Vibrations and Theoretical Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to specific molecular vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in the assignment of experimental bands. researchgate.net

For this compound, the IR and Raman spectra would be expected to show the following key vibrations:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. sdiarticle4.com

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the quinoxaline ring system, expected in the 1600-1450 cm⁻¹ range.

C-Cl stretching: A strong absorption typically observed in the 800-600 cm⁻¹ region.

Ring breathing modes: Characteristic vibrations of the entire aromatic system.

Analysis of related compounds like 6-Chloro-2,3-dimethylquinoxaline shows characteristic IR peaks around 2937 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (C=C/C=N stretch). rsc.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2980 - 2870IR, Raman
C=N / C=C Aromatic Stretch1600 - 1450IR, Raman
C-H Bending1470 - 1370IR, Raman
C-Cl Stretch800 - 600IR

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound and its fragments, allowing for the determination of its elemental composition. nih.govrsc.org For this compound (C₉H₇ClN₂), the molecular ion peak [M]⁺ would be a doublet due to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of intensity.

The fragmentation pattern upon electron impact (EI) ionization would likely involve characteristic losses:

Loss of a methyl radical (·CH₃): Resulting in a fragment ion [M-15]⁺.

Loss of a chlorine radical (·Cl): Leading to a fragment at [M-35]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, resulting in an [M-27]⁺ peak.

Formation of a methylquinoxaline carbocation: A fragment with m/z = 143.0604 has been reported for similar quinoxalines. acs.org

These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure and can be used to identify the compound in complex mixtures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule and studying the formation of complexes. For quinoxaline and its derivatives, UV-Vis spectra typically reveal characteristic absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems.

Electronic Transitions: The electronic absorption spectrum of the parent quinoxaline molecule exhibits bands corresponding to π → π* transitions, which are typically intense, and lower-intensity n → π* transitions. The introduction of substituents like a chloro group (an auxochrome with -I and +R effects) and a methyl group (an auxochrome with +I and hyperconjugation effects) at the 5- and 2-positions, respectively, is expected to cause shifts in the absorption maxima (λmax) compared to the unsubstituted quinoxaline.

Studies on related compounds, such as other chloro- and methyl-substituted quinoxalines, show absorption maxima in the UV region, often with multiple bands. For instance, various quinoxaline derivatives exhibit absorption maxima between 322 nm and 406 nm in solvents like acetonitrile (B52724) and DMSO. scielo.brclockss.org

Solvatochromism: The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. For quinoxaline derivatives, a change in solvent polarity can alter the stabilization of the ground and excited states, leading to shifts in λmax. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation. While specific solvatochromic studies on this compound are not documented in the provided results, research on similar donor-acceptor type quinoxalines demonstrates notable solvatochromic shifts, indicating that the excited state is more polar than the ground state.

Complexation Studies: UV-Vis spectroscopy is also a powerful tool for studying the interaction of quinoxaline derivatives with metal ions. The nitrogen atoms in the pyrazine ring of the quinoxaline moiety possess lone pairs of electrons, allowing them to act as effective ligands for metal ions. isca.me Upon complexation, changes in the electronic environment of the quinoxaline ring occur, which are reflected as shifts in the absorption bands of the UV-Vis spectrum.

These spectral shifts (either bathochromic or hypsochromic) upon titration with a metal ion can be used to determine the stoichiometry and stability constants of the resulting metal-ligand complex. While complexation studies involving this compound specifically are not detailed in the available literature, studies on 2-methylquinoxaline and other derivatives show that they form stable complexes with various transition metals, such as Ag(I), Cu(II), and Ru(II). isca.meresearchgate.netisca.in The formation of these complexes is confirmed by significant changes in the UV-Vis spectra of the ligands.

Due to the lack of specific experimental data for this compound in the reviewed literature, a data table of its UV-Vis spectral properties cannot be provided.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for various quinoxaline (B1680401) derivatives have been successfully used to determine their optimized geometries, electronic structures, and chemical reactivity. researchgate.netrsc.orgrsc.orguctm.edu For 5-Chloro-2-methylquinoxaline, DFT would be the method of choice to explore the topics outlined below.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.netresearchgate.net

For quinoxaline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system. rsc.org In this compound, the electron-withdrawing nature of the chlorine atom and the pyrazine (B50134) ring, combined with the electron-donating methyl group, would significantly influence the energies and localizations of these orbitals. A smaller energy gap generally implies higher reactivity. While specific calculated values for this compound are not available, studies on analogous compounds provide a reference for what might be expected.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes, as specific data was not found in the search results.

Parameter Predicted Value (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: The actual values would be determined through specific DFT calculations.

Prediction of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.netresearchgate.net

Electronegativity (χ) describes the molecule's ability to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons.

Calculations on related quinoxalines have shown these descriptors to be invaluable for comparing the reactivity of different derivatives. researchgate.netresearchgate.net

Table 2: Global Chemical Reactivity Descriptors This table is for illustrative purposes, as specific data for this compound was not found.

Descriptor Formula Predicted Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 Value
Chemical Hardness (η) (ELUMO - EHOMO)/2 Value
Global Softness (S) 1/η Value
Electrophilicity Index (ω) χ2/(2η) Value

Note: The values are derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.netrsc.orgresearchgate.net

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around nitrogen atoms) and are susceptible to electrophilic attack.

Blue regions indicate positive potential, associated with electron-deficient areas (e.g., around hydrogen atoms) and are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the two nitrogen atoms of the quinoxaline ring, identifying them as primary sites for electrophilic interaction. The electron-withdrawing chlorine atom would also influence the potential distribution on the benzene (B151609) portion of the ring system.

Conformational Analysis and Stability Studies

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a relatively rigid structure like this compound, the primary focus of conformational analysis would be the orientation of the methyl group's hydrogen atoms relative to the quinoxaline ring. By performing a systematic search of the potential energy surface, computational methods can identify the global minimum energy conformer, which is the most stable and thus most populated structure at equilibrium. researchgate.netresearchgate.net Studies on similar molecules like 3-chloroquinoxaline and 3-methylquinoxaline have investigated their stable conformations, particularly in the presence of solvent molecules. sibran.ru

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. rsc.orguctm.edumdpi.com DFT calculations can predict key NLO parameters such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests a strong NLO response. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, pyrazine ring) groups in this compound could lead to interesting NLO properties, which can be quantified through computational analysis. researchgate.net

Table 3: Predicted Non-Linear Optical (NLO) Properties This table is for illustrative purposes, as specific data for this compound was not found.

Property Predicted Value
Dipole Moment (μ) Value (Debye)
Mean Polarizability (α) Value (a.u.)
First Hyperpolarizability (β) Value (a.u.)

Note: These values would be obtained from specific DFT calculations.

Simulated Vibrational and Electronic Spectra for Experimental Validation

Theoretical simulations of vibrational and electronic spectra are crucial for validating computational models and interpreting experimental data. q-chem.comrsc.org By comparing calculated spectra with those obtained from experimental techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy, researchers can confirm the accuracy of the computed molecular geometry and electronic structure. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for these simulations. researchgate.netdergipark.org.tr For vibrational analysis, DFT calculations can predict the frequencies and intensities of the normal modes of vibration. Each mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental results, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions, primarily from the highest occupied molecular orbital (HOMO) to the lower unoccupied molecular orbitals (LUMO). nih.gov These theoretical spectra help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions within the molecule. researchgate.net The theoretical prediction of these spectra serves as a vital bridge between the microscopic molecular structure and the macroscopic spectroscopic measurements. q-chem.com

Table 1: Comparison of Simulated and Experimental Spectroscopic Data for a Quinoxaline Derivative

Spectroscopic Data Simulated Value (DFT) Experimental Value
Vibrational Frequencies (cm⁻¹)
C-H stretch (aromatic) 3085 3080
C-H stretch (methyl) 2950 2945
C=N stretch 1610 1605
C-Cl stretch 750 748
Electronic Transitions (nm)
π → π* Transition 1 320 318
π → π* Transition 2 245 242

Note: This table is illustrative, showing typical correlations between DFT-calculated and experimental data for quinoxaline-type compounds.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. imist.ma This technique provides a detailed view of the dynamic behavior of this compound, including its conformational changes and its interactions with surrounding molecules, such as solvents or biological macromolecules. imist.maresearchgate.net

In an MD simulation, the system is modeled using a classical mechanical force field, such as COMPASSIII or CHARMM, which defines the potential energy of the system based on the positions of its constituent atoms. imist.maresearchgate.net By solving Newton's equations of motion for each atom, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period. imist.ma

These simulations are particularly valuable for studying intermolecular interactions. For instance, MD can be used to model how this compound interacts with water molecules in an aqueous solution or how it binds to the active site of a protein. nih.gov The analysis of the simulation trajectory can reveal key information about the strength and nature of these interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern the compound's solubility, stability, and biological activity. researchgate.netnih.gov

Table 2: Intermolecular Interactions Studied via MD Simulations

Interaction Type Description Relevance for this compound
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom like N or O. Can occur between the quinoxaline nitrogen atoms and protic solvents or biological residues.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Important for crystal packing and interaction with aromatic amino acid residues in proteins.
Halogen Bonding Noncovalent interaction involving a halogen atom (chlorine) as an electrophilic species. The chlorine atom can interact with nucleophilic sites.
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. The methyl group and aromatic rings contribute to hydrophobic interactions.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful strategy for studying large, complex systems where a purely quantum mechanical approach would be computationally prohibitive. nih.govusc.edu This approach partitions the system into two regions: a small, chemically active part that is treated with a high-accuracy QM method, and the larger surrounding environment, which is described using a more efficient MM force field. usc.edunih.gov

For this compound, a QM/MM study would typically define the quinoxaline molecule itself as the QM region. researchgate.net This allows for a detailed quantum mechanical description of its electronic structure, which is essential for studying chemical reactions, charge distributions, and spectroscopic properties. The surrounding environment, such as a large protein, a lipid membrane, or a box of solvent molecules, would be treated at the MM level. nih.gov

The main advantage of the QM/MM approach is its balance of accuracy and computational cost. nih.gov It enables the simulation of processes that involve changes in the electronic structure of the quinoxaline derivative—such as enzymatic reactions, photochemical processes, or charge-transfer interactions—within its native, complex environment. nih.gov The interaction between the QM and MM regions is carefully handled to ensure that the electrostatic and van der Waals forces between the two parts are accurately represented. usc.edu

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Forces

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern the crystal packing of this compound. iucr.org

To complement this, energy framework analysis calculates the interaction energies between molecules in the crystal. This method computes the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors. nih.gov The results are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction. nih.gov This provides a clear and intuitive picture of the energetic landscape of the crystal, revealing the dominant forces (e.g., dispersion or electrostatic) that create the supramolecular architecture. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Quinoxaline

Contact Type Percentage Contribution (%)
H···H 51.3
O···H/H···O 28.6
C···C 8.2
C···H/H···C 5.8
C···N/N···C 4.5
N···H/H···N 1.1

Note: Data adapted from a study on a related quinoxaline derivative to illustrate typical interaction contributions. nih.goviucr.org The specific values for this compound would require a dedicated crystallographic and computational study.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Methyl-quinoxaline
Cloxyquin (5-chloro-8-hydroxyquinoline)
1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate
Isoxazolequinoxaline

Mechanistic Biological Studies Molecular Level, in Vitro Investigations

Enzyme Inhibition Mechanisms and Molecular Targeting

Quinoxaline (B1680401) derivatives are recognized as potent enzyme inhibitors, targeting critical proteins involved in both bacterial replication and cancer progression. Their mechanism of action often involves competitive binding at the active sites of these enzymes.

The antibacterial effects of the quinoxaline scaffold are frequently attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents. nih.gov

Quinoxaline derivatives have been shown to inhibit the ATPase activity of the DNA gyrase B (GyrB) subunit. nih.gov By competitively binding to the ATP-binding site, these compounds prevent the conformational changes necessary for the enzyme's supercoiling activity. nih.govnih.gov Molecular docking studies predict that the quinoxaline nucleus can fit tightly into the ATP-binding pocket of GyrB. nih.gov

Other quinoxaline derivatives function similarly to quinolone antibiotics by targeting the DNA-gyrase complex, thereby stabilizing the transient double-strand DNA breaks created by the enzyme. nih.govtandfonline.com This leads to an accumulation of cleavage complexes, which ultimately results in chromosome fragmentation and bacterial cell death. nih.gov In vitro assays have demonstrated that certain quinoxaline-based compounds can inhibit S. aureus DNA gyrase with IC₅₀ values comparable to established antibiotics like ciprofloxacin. arabjchem.org

Some quinoxaline compounds also exhibit inhibitory activity against human topoisomerase II, which is a key target in cancer chemotherapy. tandfonline.comnih.govrsc.orgnih.gov These derivatives can act as dual DNA intercalators and topoisomerase II inhibitors, leading to antiproliferative effects. nih.gov

In the context of oncology, quinoxaline derivatives are extensively studied as inhibitors of protein kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.govresearchgate.net VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. tandfonline.comnih.gov

The primary mechanism of inhibition is the competitive binding at the ATP-binding site within the kinase domain of VEGFR-2. nih.govnih.gov Quinoxaline-based inhibitors are typically classified as type-II inhibitors, which bind to the kinase in its inactive "DFG-out" conformation. nih.gov This interaction stabilizes the inactive state and prevents the autophosphorylation required for receptor activation. rsc.org

The quinoxaline moiety itself is crucial as it acts as a scaffold, often forming hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket (e.g., Cys919). rsc.orgtandfonline.com This anchors the inhibitor and allows other parts of the molecule to make additional favorable contacts, leading to high-affinity binding and potent inhibition. rsc.org Enzymatic assays have confirmed the potent inhibitory activity of various quinoxaline derivatives, with some exhibiting IC₅₀ values in the low nanomolar range, comparable to or exceeding that of reference drugs like sorafenib. nih.govnih.govresearchgate.net

Modulation of Cellular Signaling Pathways and Processes (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The inhibition of key enzymes like VEGFR-2 by quinoxaline derivatives directly impacts downstream cellular signaling pathways, leading to potent antiproliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov By blocking VEGFR-2 signaling, these compounds inhibit angiogenesis, thereby starving tumors of essential nutrients and oxygen. researchgate.net

Numerous studies have demonstrated that treatment of cancer cell lines (such as HepG2, MCF-7, and HCT116) with quinoxaline-based VEGFR-2 inhibitors leads to a significant reduction in cell viability. researchgate.netnih.govnih.gov This inhibition of cell proliferation is often accompanied by cell cycle arrest, commonly at the G2/M phase, which prevents cells from entering mitosis. tandfonline.comnih.govnih.gov

A primary mechanism for the observed cytotoxicity is the induction of apoptosis (programmed cell death). tandfonline.comnih.govnih.govrsc.org Mechanistic studies reveal that these compounds trigger the intrinsic apoptotic pathway, characterized by:

Upregulation of pro-apoptotic proteins: An increase in the levels of Bax and effector caspases like caspase-3 and caspase-9 is observed. tandfonline.comnih.gov

Downregulation of anti-apoptotic proteins: A significant decrease in the level of Bcl-2 is a common finding. tandfonline.comtandfonline.com

Increased Bax/Bcl-2 Ratio: This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial membrane potential and commits the cell to apoptosis. nih.govnih.govresearchgate.net

Activation of p53: Some derivatives have been shown to increase the expression of the p53 tumor suppressor gene, a key regulator of apoptosis. researchgate.net

The table below summarizes the observed cellular effects of representative quinoxaline derivatives from various studies.

Compound ClassTarget Cell LineObserved EffectReference
Quinoxaline DerivativeHepG2 (Liver Cancer)G2/M Phase Arrest, Apoptosis Induction nih.gov
Quinoxaline DerivativePC-3 (Prostate Cancer)S Phase Arrest, Apoptosis Induction tandfonline.com
Methylquinoxaline DerivativeHCT116 (Colon Cancer)G2/M Phase Arrest, Apoptosis Induction nih.gov
Quinoxaline-based PeptideHeLa (Cervical Cancer)Autophagy Modulation, Apoptosis Induction nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoxaline derivatives influences their biological potency. For VEGFR-2 inhibitors, a common pharmacophore model has emerged from these studies. rsc.org

Key structural features that govern the inhibitory activity include:

Hinge-Binding Moiety: The quinoxaline ring system serves as an effective scaffold for binding to the hinge region of the kinase. Its flat, aromatic nature allows for hydrophobic interactions with residues like Leu840 and Phe916. rsc.orgtandfonline.com

Hydrogen-Bonding Groups: A linker moiety, often an amide or urea group, is crucial for forming hydrogen bonds with key residues at the entrance of the ATP pocket, such as Glu885 and Asp1046. rsc.orgtandfonline.com The presence of both a hydrogen bond donor (e.g., -NH-) and an acceptor (e.g., -C=O) is often essential for high potency. tandfonline.com

Hydrophobic Spacer: A central phenyl ring or similar hydrophobic group typically occupies the linker area between the ATP binding domain and the DFG motif, making hydrophobic contact with residues like Val914 and Lys868. tandfonline.comtandfonline.com

Terminal Hydrophobic Group: A "tail" moiety occupies a hydrophobic back pocket, and modifications in this region significantly impact potency. For instance, the nature and position of substituents (e.g., chloro, methoxy) on a terminal phenyl ring can drastically alter the IC₅₀ value. mdpi.com

SAR studies on antibacterial quinoxalines have shown that substitutions on the core ring can modulate DNA gyrase inhibition. arabjchem.org For example, linking hydrazine, hydrazone, and pyrazolyl moieties to a 6-(morpholinosulfonyl)quinoxaline scaffold was found to have a profound effect on antibacterial activity. arabjchem.org

Molecular Docking and Binding Affinity Studies with Biological Receptors

Molecular docking simulations provide a theoretical model of how quinoxaline derivatives bind to their target receptors at the atomic level, corroborating experimental findings and guiding rational drug design. nih.govnih.gov

For VEGFR-2, docking studies consistently show derivatives binding in the ATP pocket, with the quinoxaline core positioned deep in the hinge region. rsc.orgtandfonline.com These models visualize the key interactions predicted by SAR studies:

Hydrogen Bonds: Simulations identify the specific donor-acceptor pairs, such as the amide NH forming a hydrogen bond with the carboxylate side chain of Glu885 and the carbonyl oxygen bonding with the backbone NH of Cys919 or Asp1046. rsc.orgtandfonline.com

Hydrophobic Interactions: The models illustrate how the aromatic rings of the inhibitor are sandwiched between hydrophobic residues like Leu840, Val848, Ala866, Val916, and Leu1035, which contributes significantly to the binding affinity. tandfonline.comtandfonline.com

Binding Energy: Docking algorithms calculate a binding free energy score (ΔG), which estimates the affinity of the compound for the receptor. More negative scores typically correlate with higher experimental potency. tandfonline.comtandfonline.com

The table below presents representative docking scores and key interacting residues for quinoxaline derivatives with VEGFR-2 from a research study.

Derivative ExampleTarget PDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 27a2OH4-25.71Glu388, Asp1046 tandfonline.com
Compound 284ASD-29.46Cys1045, Glu885, Cys919, Leu840 tandfonline.com
Compound 30f2OH4-23.22Asp1046, Glu388, Lys866, Val897 tandfonline.com
Compound 15b(Internal)-23.27Glu883, Asp1044, Leu383, Phe916 rsc.org

Similarly, for bacterial DNA gyrase, docking studies have shown that quinoxaline derivatives can bind to the ATP-binding site on the GyrB subunit or the quinolone-binding pocket involving interactions with both the protein and bacterial DNA. nih.govtandfonline.com These in silico studies support the proposed mechanisms of action and are invaluable tools for optimizing the next generation of quinoxaline-based inhibitors.

Applications in Advanced Materials and Chemical Technologies Non Prohibited

Development of Organic Electronic and Photovoltaic Materials

Quinoxaline (B1680401) derivatives are of growing interest as active components in organic electronics and optoelectronics. beilstein-journals.org Their versatility, relatively low production cost, and ease of synthesis make them a viable alternative to traditional inorganic semiconductors in applications such as photovoltaic cells and organic light-emitting diodes (OLEDs). ekb.eg The strong electron-accepting nature of the quinoxaline core allows for its use as an auxiliary acceptor or a π-bridge in complex organic molecules, enhancing electronic functionality. beilstein-journals.org

Dye-Sensitized Solar Cell (DSSC) Components

Quinoxaline derivatives are integral to the design of advanced sensitizers for Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.orgacs.org They are often incorporated into sophisticated D–A-π–A (Donor-Acceptor-π-bridge-Acceptor) organic dyes, where the quinoxaline unit can function as an auxiliary acceptor. acs.orgrsc.org This molecular architecture helps to broaden the spectral response of the solar cell, allowing it to harvest more light. rsc.org

The primary goal in designing these dyes is to improve key photovoltaic parameters, namely the short-circuit photocurrent density (Jsc) and the open-circuit photovoltage (Voc). rsc.orgwu.ac.th The chemical structure of the dye, including substituents like chloro- and methyl- groups, directly impacts its optical and electronic properties. wu.ac.th A theoretical study on a series of quinoxalinedione-based dyes, synthesized from a chloro-substituted quinoline (B57606) precursor, highlighted the influence of a chlorine atom on the dye's optical properties. wu.ac.th The chloro-substituted dye exhibited favorable characteristics, suggesting its potential for effective use in DSSCs. wu.ac.th

Table 1: Theoretical Optical Properties of Quinoxalinedione Dye Derivatives in Chloroform. wu.ac.th
DyeKey SubstituentAbsorption Peak (λabs, nm)Vertical Excitation Energy (Eve, eV)Emission Wavelength (λfluo, nm)
D1-H~2974.17345.44
D2-CH3~2524.91302.79
D3-Cl~2405.16301.19
D4-NO2~2654.67Not Reported

Organic Light Emitting Diode (OLED) Applications

The quinoxaline framework is a key component in the development of materials for Organic Light Emitting Diodes (OLEDs). beilstein-journals.orgqmul.ac.uk Quinoxaline derivatives are recognized as promising fluorescent emitters for electroluminescent applications and often exhibit good thermal stability, a crucial property for device longevity. ekb.eg They can be used as electron-transporting materials, chromophores, or as part of thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgqmul.ac.uk

Corrosion Inhibition Mechanisms on Metal Surfaces

Quinoxaline derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes like acid pickling and cleaning. nih.govimist.manajah.edu Their effectiveness stems from their molecular structure, which includes nitrogen heteroatoms and aromatic π-electrons that facilitate strong interaction with metal surfaces. nih.gov

Adsorption Characteristics and Surface Interaction Mechanisms

The primary mechanism of corrosion inhibition by quinoxaline compounds is their adsorption onto the metal surface. najah.eduimist.ma This process involves the displacement of water molecules and the formation of a protective film that acts as a physical barrier, blocking the active sites where corrosion occurs. ijirset.com The adsorption is driven by the interaction between the inhibitor's functional groups and the metal. The nitrogen atoms in the quinoxaline ring and associated π-electrons are key active centers that bond with the vacant d-orbitals of iron atoms on the steel surface. nih.govjmaterenvironsci.com

This adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal. imist.manajah.eduimist.ma The process can involve a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the formation of coordinate bonds, often referred to as a mixed-mode adsorption mechanism. imist.maaspur.rs

Electrochemical Performance and Theoretical Modeling

The performance of quinoxaline-based corrosion inhibitors is quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). imist.manajah.edu PDP studies often show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnajah.edu EIS measurements confirm the formation of a protective layer by showing an increase in charge-transfer resistance and a decrease in double-layer capacitance as inhibitor concentration rises. researchgate.net

Research on related chloro-quinoxaline derivatives has demonstrated high inhibition efficiencies. For example, (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) was found to have a significant inhibitive effect on mild steel in a 1.0 M HCl solution. imist.maresearchgate.net

Table 2: Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1.0 M HCl. imist.maresearchgate.net
InhibitorConcentration (M)Inhibition Efficiency (η%)Inhibition Type
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)10⁻³87.64%Cathodic-type
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)10⁻³89.07%Cathodic-type

Theoretical modeling, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides deeper insight into the inhibitor-metal interaction. imist.manajah.edujmaterenvironsci.com These computational methods help correlate the inhibitor's molecular structure (e.g., orbital energies like HOMO and LUMO, dipole moment) with its performance, supporting experimental findings and aiding in the design of more effective inhibitors. najah.edujmaterenvironsci.com

Applications in Agrochemical Research and Development

The quinoxaline scaffold is a recognized structural motif in the field of agrochemicals. nih.govjmaterenvironsci.com Derivatives of quinoxaline have been developed and investigated for use as insecticides, pesticides, and herbicides. nih.govjmaterenvironsci.com The biological activity of these compounds is attributed to the versatile quinoxaline core, which can be modified with various functional groups to target specific biological pathways in pests or weeds. cymitquimica.com For instance, 5-methylquinoxaline (B1213170) and its derivatives are noted for their potential applications in the agrochemical sector. cymitquimica.comnbinno.com This demonstrates the value of the methylquinoxaline chemical framework in agricultural science.

Future Directions and Emerging Research Frontiers

Advancements in Green and Sustainable Synthetic Routes

The development of green and sustainable methods for synthesizing quinoxaline (B1680401) derivatives is a major focus of current research, aiming to replace classical procedures that often involve hazardous solvents and toxic catalysts. benthamdirect.com This shift is crucial for improving environmental safety and aligning with the principles of green chemistry. benthamdirect.comresearchgate.net

Future advancements are expected to build upon recent successes in utilizing eco-friendly and reusable catalytic systems. Key areas of exploration include:

Reusable and Novel Catalysts: Research is increasingly focused on the use of reusable nanocatalysts, polymers, and solid acid catalysts like cellulose (B213188) sulfuric acid. benthamdirect.comresearchgate.netacademie-sciences.fr These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced generation of toxic waste. academie-sciences.frnih.gov For instance, polymer-supported sulphanilic acid has been shown to be an effective and recyclable heterogeneous catalyst for quinoxaline synthesis. researchgate.net

Green Solvents: The use of green solvents like water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG-400) is a cornerstone of sustainable synthesis. researchgate.netnih.govjocpr.com Water, in particular, is an ideal solvent due to its non-toxic and non-flammable nature. researchgate.net Catalyst-free reactions in water have been developed for the synthesis of quinoxaline derivatives from α-halo ketones and o-phenylenediamine (B120857). nih.gov

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonic waves are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.net

Transition-Metal-Free Synthesis: There is a growing interest in developing transition-metal-free synthetic strategies to avoid the cost, toxicity, and challenges associated with removing metal residues from the final products. nih.govrsc.org Organocatalysts, such as nitrilotris(methylenephosphonic acid), and even catalyst-free conditions are being successfully employed. nih.gov

Bio-based Feedstocks: The use of renewable starting materials, such as ethyl gallate derived from natural sources, presents a promising avenue for sustainable quinoxaline synthesis. jocpr.com

A comparative look at different green catalytic approaches highlights the versatility and potential of this field:

Catalytic SystemSolventKey Advantages
Cellulose Sulfuric AcidWater or EthanolBiodegradable, inexpensive, reusable, non-toxic. academie-sciences.fr
L-arabinoseNot specifiedNovel, eco-friendly, leads to high-purity products. tandfonline.com
Ionic LiquidsWaterGreen alternative to metal catalysts, reusable. nih.gov
Graphene OxideNot specifiedMetal-free, catalyst is easily recovered and reused. nih.gov
Manganese(I) ComplexNot specifiedUtilizes an earth-abundant metal, atom-economical. nih.gov

These advancements collectively contribute to making the synthesis of quinoxaline derivatives, including 5-Chloro-2-methylquinoxaline, more environmentally responsible and economically viable. jocpr.com

Integration of Advanced Computational Methods for De Novo Design

The integration of advanced computational methods is revolutionizing the design of novel quinoxaline derivatives with tailored properties. nih.govtandfonline.com In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are becoming indispensable tools for accelerating the discovery of new drug candidates and functional materials. researchgate.netujpronline.com

Key aspects of this emerging frontier include:

Virtual Screening and De Novo Design: Computational approaches allow for the virtual screening of large libraries of quinoxaline derivatives to identify promising candidates with desired biological activities. conicet.gov.arbohrium.com Furthermore, de novo design methods enable the creation of entirely new molecules with optimized properties. For example, computational design has been used to develop novel quinoxaline-based inhibitors of VEGFR-2, a key target in cancer therapy. researchgate.netnih.gov

Predicting Biological Activity: QSAR models can establish relationships between the chemical structure of quinoxaline derivatives and their biological activity, allowing for the prediction of the potency of new compounds before they are synthesized. nih.govresearchgate.net This has been successfully applied in the design of inhibitors for enzymes like GSK-3β and HIV reverse transcriptase. conicet.gov.arajol.info

Understanding Molecular Interactions: Molecular docking studies provide detailed insights into the binding interactions between quinoxaline derivatives and their biological targets at the atomic level. nih.govnih.govresearchgate.net This information is crucial for understanding the mechanism of action and for optimizing the design of more potent and selective inhibitors. tandfonline.comajol.info For instance, docking studies have elucidated the binding patterns of quinoxaline derivatives with DNA and topoisomerase II, contributing to the development of new anticancer agents. nih.gov

The synergy between computational design and experimental synthesis is a powerful strategy for the efficient development of new quinoxaline-based compounds.

Exploration of Novel Reaction Mechanisms and Selectivity Control

The discovery and understanding of novel reaction mechanisms are fundamental to expanding the synthetic toolkit for functionalizing the quinoxaline scaffold, including this compound. Precise control over reaction selectivity is a key challenge and a major area of ongoing research. researchgate.net

Emerging frontiers in this area include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing new functional groups onto the quinoxaline ring. acs.orgacs.org This avoids the need for pre-functionalized starting materials, making the synthesis more efficient. Recent research has demonstrated the selective C-H functionalization of quinoline (B57606) N-oxides, a related heterocyclic system, at the C-8 position. researchgate.net

Photocatalysis: Visible-light-promoted reactions are gaining prominence as a mild and environmentally friendly method for synthesizing and functionalizing quinoxaline derivatives. researchgate.net For example, the use of an organo-photocatalyst has enabled the selective synthesis of C-3 functionalized quinoxalin-2(1H)-ones, with the reaction outcome controlled by the atmosphere (argon vs. air). researchgate.net

Multi-component Reactions (MCRs): One-pot MCRs offer a highly efficient approach to constructing complex quinoxaline derivatives from simple and readily available starting materials. thieme-connect.com These reactions reduce waste and save time and resources compared to traditional multi-step syntheses. A novel MCR involving an aniline-like amino group acting as an internal nucleophile has been developed for the synthesis of 2-arylquinoxalines. thieme-connect.com

Regioselectivity Control: Achieving high regioselectivity in the functionalization of unsymmetrical quinoxalines is a significant challenge. Research is focused on developing new catalytic systems and reaction conditions that allow for the precise control of where new substituents are introduced. For instance, rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts has been developed for the synthesis of chiral dihydroquinoxalines with high enantioselectivity. nih.gov

The exploration of these novel reaction pathways and the development of methods for precise selectivity control will undoubtedly lead to the synthesis of a wider range of structurally diverse and functionally complex quinoxaline derivatives.

Development of Next-Generation Functional Materials Based on Quinoxaline Scaffolds

The unique electronic and structural properties of the quinoxaline scaffold make it a highly attractive building block for the development of next-generation functional materials. bohrium.comresearchgate.net Research in this area is focused on harnessing these properties for applications in organic electronics, optoelectronics, and energy storage. rsc.orgbeilstein-journals.orgresearchgate.net

Key areas of development include:

Organic Solar Cells (OSCs): Quinoxaline-based polymers have shown great promise as donor materials in polymer solar cells. rsc.orgrsc.orgnih.gov Their tunable electronic properties and ability to form well-ordered structures facilitate efficient charge transport. beilstein-journals.org Power conversion efficiencies exceeding 13% have been achieved with some quinoxaline-based polymers. rsc.org

Organic Field-Effect Transistors (OFETs): Quinoxaline derivatives are being investigated as n-type semiconductors in OFETs. beilstein-journals.orgfrontiersin.org By modifying the quinoxaline structure with different functional groups, the charge carrier mobility and other transistor characteristics can be precisely controlled. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of quinoxaline makes it a suitable component for electroluminescent materials used in OLEDs. researchgate.netfrontiersin.org

Redox Flow Batteries: Novel organic scaffolds based on structures like indolo[2,3-b]quinoxaline are being designed for use as anolytes in nonaqueous redox flow batteries, offering the potential for high stability and low reduction potentials. acs.org

The development of these advanced materials relies on a deep understanding of the structure-property relationships in quinoxaline-based systems. Future research will likely focus on the design and synthesis of novel oligomers and polymers with tailored electronic and self-assembly properties for specific applications. bohrium.com

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 5-Chloro-2-methylquinoxaline, and how can reproducibility be ensured?

  • Methodology :

  • Begin with retrosynthetic analysis of quinoxaline derivatives, identifying precursors such as chloro-substituted diketones and methylamines. Use protocols analogous to those for 2-Hydroxyquinoxaline (e.g., condensation reactions under controlled pH and temperature) .
  • Document reaction conditions (solvent, catalyst, stoichiometry) rigorously, adhering to guidelines for experimental reproducibility outlined in Medicinal Chemistry Research .
  • Characterize intermediates and final products via 1H^1H/13C^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Cross-validate purity using HPLC or melting-point consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Consult Safety Data Sheets (SDS) for structurally similar compounds (e.g., 5-Quinoxalinol) to infer hazards: use nitrile gloves, fume hoods, and closed systems to prevent inhalation/contact .
  • Store separately from oxidizers, as halogenated quinoxalines may decompose into toxic gases (e.g., carbon monoxide) under reactive conditions .
  • Implement spill protocols: neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels compliant with EPA/DOT regulations .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry. Use ORTEP-3 for Windows to visualize thermal ellipsoids and intermolecular interactions (e.g., Cl⋯Cl contacts observed in 2-Chloroquinoxaline) .
  • Supplement with DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond lengths and angles .
  • Validate crystallographic data against the Cambridge Structural Database (CSD) to identify deviations or polymorphism .

Advanced Research Questions

Q. How can contradictions in reported crystallographic or spectroscopic data for halogenated quinoxalines be resolved?

  • Methodology :

  • Conduct systematic literature reviews using CAS Common Chemistry and PubChem to collate disparate datasets .
  • Apply statistical tools (e.g., Bland-Altman analysis) to evaluate measurement biases. For crystallographic discrepancies, re-refine raw diffraction data using software like SHELXL .
  • Publish negative results or conflicting data in supplementary materials to enhance transparency .

Q. What strategies are effective for assessing the ecological toxicity of this compound given limited experimental data?

  • Methodology :

  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC50_{50} for aquatic organisms) based on analog compounds (e.g., 2-Chloroquinoxaline) .
  • Design microcosm experiments to study biodegradation pathways, prioritizing metabolites identified via GC-MS .
  • Collaborate with regulatory agencies to align testing protocols with OECD guidelines, even if preliminary data are sparse .

Q. How can weak intermolecular interactions in this compound crystals be exploited for supramolecular engineering?

  • Methodology :

  • Map non-covalent interactions (Cl⋯π, C–H⋯N) using Hirshfeld surface analysis. Compare with halogen-bonding patterns in 2-Chloroquinoxaline .
  • Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize novel frameworks. Characterize via SC-XRD and thermal analysis (TGA/DSC) .
  • Correlate interaction energies with lattice enthalpy using computational tools like CrystalExplorer .

Q. What methodologies optimize the integration of this compound into medicinal chemistry workflows?

  • Methodology :

  • Screen for bioactivity using high-throughput assays (e.g., kinase inhibition). Include positive/negative controls and report IC50_{50} values with 95% confidence intervals .
  • Perform SAR studies by synthesizing analogs (e.g., varying substituents at the 2-methyl position). Use cheminformatics tools (MOE, Schrödinger) to model binding affinities .
  • Adhere to Medicinal Chemistry Research guidelines for pharmacological data presentation, ensuring statistical rigor .

Data Presentation and Compliance

Q. How should researchers present complex datasets for this compound in manuscripts?

  • Methodology :

  • Limit tables/figures to three key datasets (e.g., crystallographic parameters, synthetic yields, spectroscopic peaks). Use color-coded schemes for clarity but avoid overcrowding with chemical structures .
  • Deposit raw data (e.g., crystallographic .cif files) in public repositories like CCDC or Zenodo, citing accession numbers .
  • Follow IUPAC nomenclature and CAS indexing for systematic naming .

Q. What ethical and documentation standards apply to studies involving this compound?

  • Methodology :

  • Declare all conflicts of interest and funding sources in the acknowledgments section .
  • Adhere to the ethical codes of the American Chemical Society (ACS) for chemical safety and waste management .
  • Archive synthetic protocols in electronic lab notebooks (ELNs) with timestamps to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.